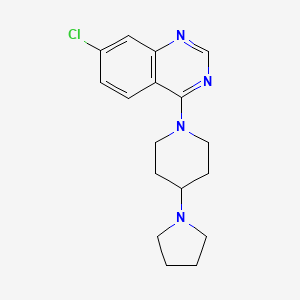![molecular formula C16H17ClN6 B7635533 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain microorganisms. It has also been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are a number of future directions for research on 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline. One area of research is the development of new drugs that are based on this compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the body and its potential toxicity.
Métodos De Síntesis
The synthesis method of 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline involves the reaction of 6-chloro-4-(3-fluorophenyl)quinazoline with 1-(4-methyl-1H-1,2,4-triazol-3-yl)piperidine under appropriate conditions. The reaction takes place in the presence of a suitable solvent and a catalyst, and the product is obtained in high yield and purity.
Propiedades
IUPAC Name |
7-chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-22-10-20-21-15(22)11-3-2-6-23(8-11)16-13-5-4-12(17)7-14(13)18-9-19-16/h4-5,7,9-11H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOQOINIKNECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635452.png)
![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)
